5-methyl-2-phenyl-7-(4-(2-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-phenyl-7-(4-(2-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[4,3-c]pyridin-3(5H)-one core structure, which is known for its biological activity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-phenyl-7-(4-(2-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[4,3-c]pyridin-3(5H)-one core, followed by the introduction of the piperazine and phenylbutanoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to enhance efficiency and reduce production time.
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-2-phenyl-7-(4-(2-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-phenyl-7-(4-(2-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its biological activity makes it a potential candidate for studying various biochemical pathways and interactions.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs or treatments for various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 5-methyl-2-phenyl-7-(4-(2-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-methyl-2-phenyl-7-(4-(2-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one include other pyrazolo[4,3-c]pyridin-3(5H)-one derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biologische Aktivität
5-methyl-2-phenyl-7-(4-(2-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the pyrazolo[4,3-c]pyridine core and various functional groups, suggest a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its neuroprotective properties, anticancer effects, and interactions with specific biological targets.
Chemical Structure and Properties
The compound has a molecular formula of C28H29N5O3 and a molecular weight of approximately 483.6 g/mol. It features a pyrazolo[4,3-c]pyridin core, which is known for its pharmacological significance. The presence of a piperazine moiety and a phenylbutanoyl side chain enhances its potential for biological activity.
Property | Value |
---|---|
Molecular Formula | C28H29N5O3 |
Molecular Weight | 483.6 g/mol |
Structural Features | Pyrazolo[4,3-c]pyridine core, piperazine moiety |
Purity | Typically >95% |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
Neuroprotective and Anti-neuroinflammatory Properties
Studies have shown that derivatives of the pyrazolo[4,3-c]pyridine class possess neuroprotective effects. These compounds may help mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases. The mechanisms often involve the modulation of inflammatory pathways and the reduction of reactive oxygen species (ROS) production.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Similar compounds have been reported to induce apoptosis in cancer cells through various mechanisms:
- Apoptosis Induction : The compound may activate intrinsic and extrinsic apoptotic pathways, leading to cell death in cancerous cells.
- Caspase Activation : Studies indicate that these compounds can enhance caspase-8 activity, which plays a crucial role in apoptosis .
Case Study: Anticancer Mechanism
In vitro studies have demonstrated that related compounds significantly inhibit cell proliferation in colorectal cancer cell lines (DLD-1 and HT-29). For example:
- IC50 Values :
- MM137: 0.39 µM (DLD-1), 0.15 µM (HT-29)
- MM124: 0.74 µM (DLD-1), 0.19 µM (HT-29)
These findings suggest that the compound's structure allows it to effectively target cancer cells while sparing normal cells .
The biological activity of this compound is thought to involve interactions with specific enzymes or receptors within biological systems. Understanding these interactions is crucial for elucidating its mechanism of action:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or neuroinflammatory processes.
- Receptor Modulation : It could interact with receptors that regulate apoptosis or inflammation.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights unique aspects of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-methyl-7-(4-(2-acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin | Lacks phenylbutanoyl group | Simpler side chain |
5-methyl-7-(4-(2-phenyloctanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin | Longer aliphatic chain | Enhanced lipophilicity |
5-methyl-7-(4-(2-benzoylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin | Benzoyl instead of phenylbutanoyl | Different electronic properties |
The presence of both the methyl and phenylbutanoyl groups provides unique steric and electronic properties that may influence its reactivity and interaction with biological targets.
Eigenschaften
IUPAC Name |
5-methyl-2-phenyl-7-[4-(2-phenylbutanoyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3/c1-3-22(20-10-6-4-7-11-20)26(34)31-14-16-32(17-15-31)27(35)23-18-30(2)19-24-25(23)29-33(28(24)36)21-12-8-5-9-13-21/h4-13,18-19,22H,3,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOZVIKTLAYTDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.